PEG-biotincap-ATB-BMPA vs. ATB-BMPA: Detection Method & Sensitivity Difference in Isolated Adipocyte Assays
The addition of a biotin tag via a long PEG spacer to the ATB-BMPA core structure transforms the detection method from radioactivity-based autoradiography (used for ATB-BMPA) to a non-radioactive streptavidin-based system (used for PEG-biotincap-ATB-BMPA). This functional modification enables the quantification of biotinylated GLUT4 from just 1-2 µg of membrane protein using electrochemiluminescence (ECL), representing a substantial increase in detection sensitivity compared to traditional Western blotting methods used for non-biotinylated labels [1].
| Evidence Dimension | Minimum Membrane Protein Required for Detection & Signal Type |
|---|---|
| Target Compound Data | 1-2 µg of membrane protein; Electrochemiluminescent signal with ~20-fold insulin-stimulated increase |
| Comparator Or Baseline | Non-biotinylated ATB-BMPA requires radioactive detection or standard Western blotting; Western blot detection of non-biotinylated probe shows ~10-fold insulin increase |
| Quantified Difference | 2-fold higher fold-change detection window (20-fold vs. 10-fold) with ECL method |
| Conditions | Insulin-stimulated rat adipocytes; streptavidin-agarose precipitation followed by ruthenium-tagged anti-GLUT4 antibody ECL detection in ORIGEN analyzer. |
Why This Matters
This allows procurement of a reagent that eliminates radioactive waste and enables higher-sensitivity, safer, and more quantitative detection of low-abundance surface GLUT4 in precious biological samples.
- [1] Koumanov F, Yang J, Jones E.A., et al. Cell-surface biotinylation of GLUT4 using bis-mannose photolabels. Biochemical Journal. 1998;330:1209. View Source
